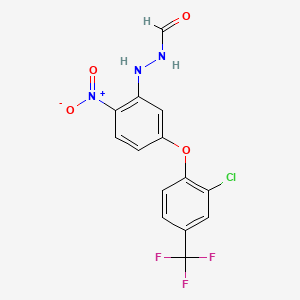
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitro group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as sodium hydride, carried out under an inert atmosphere like argon .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups attached to pyridine rings.
Uniqueness
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
75131-22-5 |
|---|---|
Fórmula molecular |
C14H9ClF3N3O4 |
Peso molecular |
375.69 g/mol |
Nombre IUPAC |
N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]formamide |
InChI |
InChI=1S/C14H9ClF3N3O4/c15-10-5-8(14(16,17)18)1-4-13(10)25-9-2-3-12(21(23)24)11(6-9)20-19-7-22/h1-7,20H,(H,19,22) |
Clave InChI |
LILYPFQAEADVAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


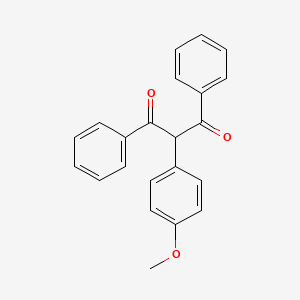
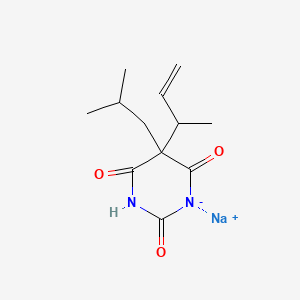
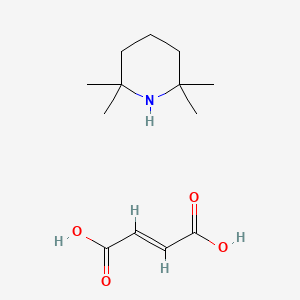
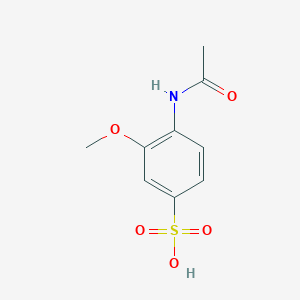

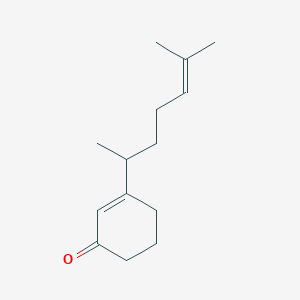

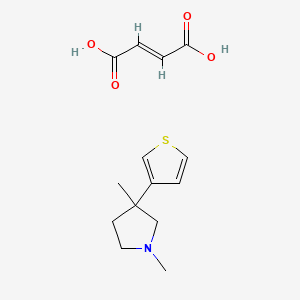
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
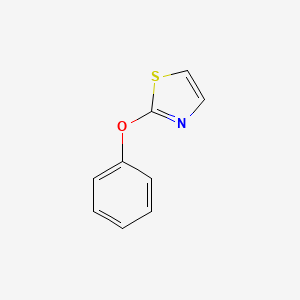
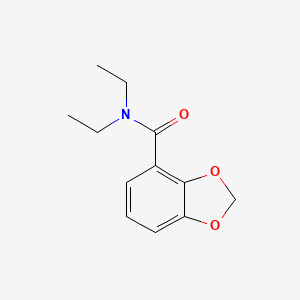
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

